9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
Description
Contextualization within the Carboline Class of Heterocyclic Compounds
Carbolines are a class of nitrogen-containing heterocyclic compounds that are structurally derived from tryptamine. at.ua They are classified into four isomers—α, β, γ, and δ—depending on the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole (B1671886) nucleus. nih.gov 9H-Pyrido(2,3-b)indole is the parent structure of the α-carbolines. nih.gov
The carboline skeleton is a common motif in a variety of natural products, particularly alkaloids found in plants and animals, as well as in some synthetic molecules with diverse pharmacological activities. nih.gov The planar, aromatic nature of the carboline ring system allows it to intercalate with DNA, a property that is often associated with the biological effects of these compounds. acs.org The specific arrangement of nitrogen atoms and the potential for hydrogen bonding contribute to their ability to interact with various biological targets.
Significance of the Nitroso Functional Group in Pyridoindole Chemistry
The introduction of a nitroso (-N=O) group into the pyridoindole framework at the 3-position has a profound impact on the molecule's electronic properties and reactivity. Nitrosoarenes, aromatic compounds bearing a nitroso group, are known for their distinctive deep green or blue color in their monomeric form and their tendency to exist in a monomer-dimer equilibrium in the solid state. at.uawikipedia.org
From a chemical standpoint, the nitroso group is a potent electron-withdrawing group, which can influence the reactivity of the aromatic ring system. In the context of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-, the presence of this group is directly linked to its observed biological activity. Research has shown that nitrosated carboline derivatives can exhibit significant mutagenicity. researchgate.net The nitroso group can act as an electrophile and participate in various chemical reactions, including interactions with biological macromolecules. The direct-acting mutagenicity of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- suggests that the nitroso moiety is key to its ability to induce genetic mutations without the need for metabolic activation. nih.gov
Historical Development of Research on Nitroso Pyridoindole Derivatives
Research into nitroso pyridoindole derivatives is closely tied to the broader investigation of food-borne mutagens and the endogenous formation of carcinogenic N-nitroso compounds. In the late 1970s and early 1980s, significant attention was given to the mutagenic compounds formed from the pyrolysis of amino acids and proteins during the cooking of food.
A pivotal study in 1981 by Tsuda et al. directly led to the identification of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. nih.gov This research demonstrated that 2-amino-α-carboline, a mutagen found in soybean globulin pyrolysate that requires metabolic activation, could be converted by nitrite (B80452) under acidic conditions. The initial product was the non-mutagenic 2-hydroxy-α-carboline. However, prolonged treatment with nitrite resulted in the formation of a new, direct-acting mutagen, which was identified through mass and proton magnetic resonance spectroscopies as 2-hydroxy-3-nitroso-α-carboline, the compound of focus in this article. nih.gov
This discovery was significant as it highlighted a pathway by which a pro-mutagen could be transformed into a direct-acting mutagen under conditions that could potentially occur in the human stomach. Subsequent research on other carboline derivatives, such as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) found in soy sauce, further solidified the understanding that nitrosation can lead to the formation of potent, direct-acting mutagens from naturally occurring carbolines. researchgate.netresearchgate.net While much of the later research focused on these other nitrosated carbolines, the 1981 study remains a key milestone in the history of nitroso-pyridoindole research, providing the first concrete evidence for the formation and mutagenic nature of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-.
Detailed Research Findings
The primary research finding for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- is its direct-acting mutagenicity. The 1981 study by Tsuda et al. demonstrated that this compound was mutagenic to Salmonella typhimurium without the need for a rat-liver microsomal fraction (S9 mix) for metabolic activation. nih.gov This is in contrast to its precursor, 2-amino-α-carboline, which is an indirect mutagen requiring metabolic activation. nih.gov The conversion of the non-mutagenic intermediate, 2-hydroxy-α-carboline, into the direct-acting mutagen, 2-hydroxy-3-nitroso-α-carboline, upon prolonged exposure to nitrite highlights a significant chemical transformation with important biological consequences. nih.gov
While the 1981 publication confirmed the structure of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- using mass and proton magnetic resonance spectroscopies, the specific data from these analyses are not widely available in public databases. nih.gov
Data Tables
Table 1: Chemical Identity of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
| Property | Value |
| IUPAC Name | 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- |
| Synonyms | 2-hydroxy-3-nitroso-α-carboline |
| Molecular Formula | C₁₁H₇N₃O₂ |
| CAS Number | Not available |
| Parent Compound | 9H-Pyrido(2,3-b)indole (α-carboline) |
Table 2: Physicochemical Properties of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
| Property | Value |
| Molecular Weight | 213.19 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79515-54-1 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-nitroso-1,9-dihydropyrido[2,3-b]indol-2-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9(14-16)5-7-6-3-1-2-4-8(6)12-10(7)13-11/h1-5H,(H2,12,13,15) |
InChI Key |
SOHXBFNBFOAFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)C(=C3)N=O |
Origin of Product |
United States |
Spectroscopic and Crystallographic Characterization of 9h Pyrido 2,3 B Indol 2 Ol, 3 Nitroso
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
No experimental or theoretical NMR data for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- has been found. Therefore, analysis of its proton, carbon, and nitrogen chemical shifts, as well as correlations from two-dimensional NMR techniques, cannot be provided.
1H NMR Chemical Shift Analysis
Data not available.
13C NMR and 15N NMR Chemical Shift Correlations
Data not available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Data not available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
There are no published high-resolution mass spectrometry studies for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. Consequently, its accurate mass and characteristic fragmentation pathways have not been determined.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy data, including Infrared (IR) and Raman spectra, for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- are not available in the scientific literature. Such data would be essential for identifying the characteristic vibrational modes of its functional groups.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- has not been reported. The electronic structure and photophysical characteristics of this specific compound remain uninvestigated.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. Consequently, detailed information regarding its solid-state molecular conformation, including precise bond lengths, bond angles, and dihedral angles, remains undetermined.
Furthermore, the absence of a determined crystal structure precludes a definitive analysis of the intermolecular interactions that govern its solid-state packing. Critical insights into phenomena such as hydrogen bonding, π-π stacking, and other non-covalent interactions, which are fundamental to understanding the material's properties, are therefore not available at this time.
Further experimental research, specifically the successful crystallization of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- and its subsequent analysis by single-crystal X-ray diffraction, is required to elucidate these structural characteristics.
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific computational and theoretical investigations focused solely on the chemical compound 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. As a result, providing detailed research findings for the requested sections and subsections with scientific accuracy is not possible at this time.
The fields of quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, as well as Molecular Dynamics (MD) simulations, are powerful tools for understanding the electronic structure, energetics, and dynamic behavior of molecules. Theoretical predictions of spectroscopic parameters, such as NMR chemical shifts, are also a vital component of modern chemical research.
However, the application of these specific computational methodologies to 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- does not appear to be documented in publicly accessible research. Consequently, data tables and detailed discussions on its ground state properties, high-accuracy energetic calculations, molecular orbital distributions, conformational analyses, and predicted NMR spectra cannot be generated without resorting to speculation, which would violate the principles of scientific accuracy.
Further research in the field of computational chemistry would be required to generate the specific data requested for a detailed article on 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-.
Computational and Theoretical Investigations of 9h Pyrido 2,3 B Indol 2 Ol, 3 Nitroso
Prediction of Spectroscopic Parameters
Simulated Vibrational and Electronic Spectra
No data is available regarding the simulated vibrational and electronic spectra of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. Theoretical calculations, such as those employing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), would be necessary to predict the infrared (IR), Raman, and UV-Visible spectra of this molecule. Such simulations would provide insights into its molecular structure, vibrational modes, and electronic transitions.
Reaction Mechanism Studies and Transition State Analysis
There is no published research on the reaction mechanisms or transition state analyses involving 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-.
Investigation of Electrophilic or Nucleophilic Attack Pathways
Information regarding the investigation of electrophilic or nucleophilic attack pathways for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- is not available in the current body of scientific literature. Computational studies would be required to determine the preferred sites for electrophilic and nucleophilic attack by analyzing molecular orbital distributions (e.g., HOMO and LUMO) and electrostatic potential maps.
Theoretical Modeling of Proton Transfer Processes
No theoretical models or computational studies on the proton transfer processes of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- have been reported. The presence of hydroxyl and nitroso groups, as well as the nitrogen atoms within the heterocyclic rings, suggests the potential for intramolecular or intermolecular proton transfer events, which could be investigated using computational methods.
Solvation Effects and Environmental Influence on Molecular Behavior
There are no available studies on the solvation effects and the influence of the environment on the molecular behavior of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. Computational chemistry methods, such as the use of implicit or explicit solvent models, would be needed to understand how different solvents might affect the compound's conformational stability, electronic properties, and reactivity.
Mechanistic Studies of Formation and Biotransformation Pathways of Nitroso Pyridoindoles
Biochemical Pathways of Nitrosation from Amino Precursors
The generation of nitroso pyridoindoles from their amino precursors, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), can occur through multiple routes within a biological system, including enzymatic activation and direct chemical reactions.
The primary enzymatic pathway for the bioactivation of AαC is initiated by N-oxidation, a reaction predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.gov Specifically, the P-448 type of cytochrome P450 is essential for this metabolic activation. nih.gov Research has identified that human CYP1A2 is a key enzyme responsible for catalyzing the N-hydroxylation of the exocyclic amino group of AαC. This crucial first step leads to the formation of a reactive metabolite, 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.gov This N-hydroxy derivative is considered the major mutagenic metabolite formed through this pathway. nih.gov
The metabolic activation of AαC to these mutagenic forms is mediated by the rat-liver microsomal cytochrome P450 system. nih.gov This enzymatic process is a prerequisite for the compound's mutagenicity in biological assays, such as those using Salmonella typhimurium, which require the presence of a rat-liver microsomal fraction (S9 mix) to induce a mutagenic effect. nih.gov
Beyond enzymatic action, 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- can be formed through direct chemical reactions under conditions mimicking the physiological environment, such as the acidic milieu of the stomach. nih.gov Treatment of the precursor 2-amino-α-carboline with nitrite (B80452) in an acidic environment can lead to the formation of 2-hydroxy-3-nitroso-α-carboline, a direct-acting mutagen. nih.gov
The reaction proceeds in stages. Initially, the amino precursor is converted to a non-mutagenic intermediate, 2-hydroxy-α-carboline. nih.gov Upon prolonged exposure to acidic nitrite, this intermediate undergoes further nitrosation at the C3 position of the indole (B1671886) ring to yield the final, directly mutagenic nitroso product. nih.gov This pathway is significant as it demonstrates that a potent mutagen can be generated directly from a dietary or environmental precursor within the stomach, without prior enzymatic activation. nih.gov The rate of such nitrosation reactions in acidic media is often proportional to the square of the nitrite concentration, indicating that the yield of nitroso compounds could increase significantly with higher nitrite intake. nih.gov
Role of Specific Enzyme Systems in Pyridoindole Metabolite Generation
The metabolic fate of pyridoindoles is determined by a balance between competing enzymatic pathways of bioactivation and detoxification.
Cytochrome P450 (CYP) Family: As established, CYP enzymes, particularly CYP1A2, are central to the bioactivation of AαC. nih.gov They catalyze the initial, rate-limiting step of N-hydroxylation, which converts the relatively inert parent amine into a reactive intermediate. researchgate.net This activation is crucial for the compound's mutagenic and carcinogenic properties. acs.org
The interplay between these enzyme systems dictates the extent to which AαC is converted into its genotoxic metabolites, including the N-hydroxy and nitroso derivatives.
In Vitro Models for Studying Nitroso Pyridoindole Formation
The mechanisms of nitroso pyridoindole formation have been elucidated using a variety of in vitro systems that model mammalian metabolism. These models are essential for identifying metabolites and understanding the enzymatic processes involved. researchgate.netscispace.com
| In Vitro Model | Description | Key Findings |
| Liver Microsomes | Subcellular fractions of liver cells containing high concentrations of Phase I enzymes, particularly cytochrome P450s. Preparations from both rats and humans are used. scispace.comnih.gov | Demonstrated the P450-mediated metabolism of AαC to its N-hydroxy and nitroso derivatives. nih.gov Allowed for the study of enzyme kinetics and the effects of P450 inducers. nih.gov |
| S9 Mix | A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. | Commonly used in mutagenicity assays (e.g., Ames test) to provide the metabolic activation necessary to convert indirect mutagens like AαC into their active forms. nih.gov |
| Primary Hepatocytes | Intact, viable liver cells cultured in vitro. These models contain a full complement of both Phase I and Phase II metabolic enzymes. researchgate.net | Provide a more comprehensive picture of metabolism, reflecting the interplay between activation and detoxification pathways that occurs in vivo. |
| Recombinant Enzymes | Specific human P450 enzymes (e.g., CYP1A2) expressed in cell lines. | Allow for the precise identification of the specific enzymes responsible for particular metabolic steps, confirming the primary role of CYP1A2 in AαC N-oxidation. |
These models have been instrumental in dissecting the complex pathways of pyridoindole metabolism and confirming the formation of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- as a key metabolite. researchgate.netscispace.com
Chemical Stability and Transformation Kinetics of the Nitroso Group
Aryl C-nitroso compounds are recognized as highly reactive and often unstable chemical entities. nih.gov Their stability is generally low, and they are typically considered short-lived reactive intermediates in biological systems rather than persistent end-products. at.ua
The high reactivity of the C-nitroso group is due to its unique electronic structure, which allows it to act as both a nucleophile and an electrophile. nih.gov This ambiphilic nature facilitates reactions with a wide range of biological molecules. In solution, nitrosoarenes often exist in a monomer-dimer equilibrium, which can further influence their reactivity and stability. nih.gov
Due to their transient nature, specific transformation kinetic data, such as the precise half-life of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- under physiological conditions, are not extensively documented. However, its characterization as a direct-acting mutagen implies that it is sufficiently reactive to interact with cellular targets like DNA before being degraded or detoxified. nih.gov The instability is a key feature of its mechanism of toxicity; it is formed as a reactive intermediate that rapidly executes its mutagenic action. at.ua
Molecular Reactivity and Interaction Mechanisms of Nitroso Pyridoindoles with Biological Macromolecules
Adduction Chemistry with Deoxyribonucleic Acid (DNA)
The interaction of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- and related compounds with DNA is a critical aspect of their biological activity. This interaction primarily involves the formation of covalent adducts, which can lead to mutagenic lesions if not repaired by cellular mechanisms. semanticscholar.orgresearchgate.net The study of these DNA adducts provides insight into the genotoxic potential of this class of compounds.
Identification of DNA Adduct Structures (e.g., Guanosine Adducts)
Research has demonstrated that metabolites of pyridoindoles, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), readily form DNA adducts in various tissues. nih.govnih.gov The primary site of adduction is the C8-position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC). nih.govnih.gov This specific adduct has been identified and quantified using advanced analytical techniques like liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MS³). nih.gov The formation of this guanosine adduct is a key indicator of the genotoxic potential of the parent compound. nih.gov
The structure of these adducts has been characterized, revealing a covalent bond between the carboline moiety and the guanine base. semanticscholar.org In some cases, other adduction sites on guanine, such as the N2-exocyclic amino group, have been identified for other reactive compounds, suggesting the possibility of multiple adduction products for nitroso pyridoindoles. nih.govnih.gov
Mechanistic Pathways of Covalent DNA Adduct Formation
The formation of covalent DNA adducts by 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- and related compounds is a multi-step process that typically requires metabolic activation. nih.govnih.gov While the direct reactivity of the 3-nitroso derivative is a key feature, the broader pathway for related pyridoindoles involves bioactivation to electrophilic N-oxidized metabolites. nih.gov These reactive intermediates can then covalently bind to nucleophilic sites on DNA. nih.gov
The process can be summarized as follows:
Metabolic Activation: Parent compounds like AαC are metabolized by enzymes, such as cytochrome P450s, to form reactive electrophiles. nih.govnih.gov
Electrophilic Attack: The generated electrophile, which can be a nitrenium ion, attacks electron-rich sites on the DNA bases, with a preference for the C8 position of guanine.
Adduct Formation: This attack results in the formation of a stable, covalent DNA adduct, such as the dG-C8-AαC adduct. nih.gov
This mechanism is considered a central tenet of chemical carcinogenesis, as the formation of these adducts is a critical initiating event. nih.gov
Influence of DNA Sequence and Conformation on Adduction
The efficiency and specificity of DNA adduct formation are not uniform across the genome and can be influenced by both the local DNA sequence and its three-dimensional conformation. While specific studies on the sequence preference of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- are limited, research on related compounds suggests that such factors play a significant role.
The accessibility of the target site on the DNA base is a key determinant. For example, the conformation of the DNA duplex (e.g., B-form vs. Z-form) can affect the exposure of nucleophilic sites to reactive metabolites. biorxiv.org Modifications to DNA bases can induce conformational changes, potentially creating regions that are more or less susceptible to adduction. biorxiv.org It is plausible that certain DNA sequences create local microenvironments that either sterically hinder or electronically favor the approach of the reactive pyridoindole metabolite, thereby influencing the rate and location of adduct formation.
Interaction Mechanisms with Proteins (e.g., Albumin, Hemoglobin)
In addition to DNA, reactive metabolites of pyridoindoles can also form covalent adducts with proteins. nih.gov Blood proteins such as serum albumin and hemoglobin are particularly important targets due to their high abundance and the presence of nucleophilic amino acid residues. mdpi.com The study of these protein adducts serves as a valuable biomarker for assessing exposure to the parent compounds. nih.govnih.gov
Formation of Protein Adducts and Characterization of Binding Sites
Electrophilic metabolites of pyridoindoles have been shown to react with several amino acid residues on proteins like human serum albumin (HSA). nih.gov For albumin, specific binding sites have been identified through proteomic approaches. nih.gov
Key binding sites on human serum albumin for metabolites of 2-amino-9H-pyrido[2,3-b]indole include:
Cysteine-34 (Cys³⁴)
Tyrosine-140 (Tyr¹⁴⁰)
Tyrosine-150 (Tyr¹⁵⁰)
The formation of these adducts can be characterized using mass spectrometry, which allows for the precise identification of the modified amino acid residue. nih.gov The stability of these adducts, coupled with the known turnover rates of proteins like albumin (half-life of about 21 days), makes them useful for monitoring long-term exposure. nih.gov
| Protein | Identified Binding Sites | Significance |
|---|---|---|
| Human Serum Albumin (HSA) | Cys³⁴, Tyr¹⁴⁰, Tyr¹⁵⁰ | Biomarker of exposure, reflects reactive metabolite formation. nih.gov |
| Hemoglobin (Hb) | β-Cys⁹³ (potential site) | Longer-term exposure biomarker due to longer lifespan of red blood cells. mdpi.com |
Cysteine Residue Reactivity in Protein Adduction
Cysteine residues are particularly reactive towards electrophilic metabolites due to the high nucleophilicity of the thiol group. nih.gov The Cys³⁴ residue of human serum albumin is a prominent target for adduction by metabolites of 2-amino-9H-pyrido[2,3-b]indole. nih.gov
The reactivity of a specific cysteine residue is influenced by its local protein microenvironment, which affects its pKa value. nih.govnih.gov A lower pKa results in a greater proportion of the more nucleophilic thiolate anion at physiological pH, enhancing its reactivity. The adduction at Cys³⁴ can lead to the formation of various adduct types, including sulfenamide, sulfinamide, and sulfonamide adducts, reflecting different oxidation states of the sulfur atom. nih.gov This high reactivity makes cysteine adducts a sensitive and frequently observed marker of protein modification by reactive electrophiles. nih.gov
| Abbreviation/Common Name | Systematic Name |
|---|---|
| AαC | 2-Amino-9H-pyrido[2,3-b]indole |
| dG-C8-AαC | N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole |
| HSA | Human Serum Albumin |
| Hb | Hemoglobin |
Information Not Available for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
Following a thorough review of scientific literature and chemical databases, it has been determined that there is no available research data for the specific chemical compound 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- . Consequently, it is not possible to generate an article on its molecular reactivity and interaction with biological macromolecules as requested.
The outlined topics require specific experimental data that does not appear to have been published. This includes:
Influence on Protein Structure and Function: No studies were found that investigate how this compound affects the three-dimensional structure or the biological activity of any protein.
Interactions with Enzyme Active Sites: There is no information detailing if or how this compound binds to the active sites of enzymes.
Mechanistic Basis of Enzyme Inhibition or Activation: Without binding studies, the mechanism by which it might inhibit or activate an enzyme cannot be described.
Ligand-Receptor Binding Dynamics and Kinetics: Data on the speed and strength of binding to any biological target, which is crucial for understanding its potential effects, is not available.
While the parent molecular structure, 9H-pyrido[2,3-b]indole (also known as α-carboline), is a known scaffold for biologically active compounds, the specific derivative requested has not been the subject of published research in the context of its biological interactions. Therefore, the creation of a scientifically accurate and informative article as per the provided outline is not feasible at this time.
Advanced Analytical Methodologies for Detection and Quantification of Nitroso Pyridoindoles
Chromatographic Techniques for Separation and Purity Assessment
Chromatography stands as a cornerstone for the separation and purity assessment of nitroso pyridoindoles. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape. The detection of the target analyte can be accomplished using several detectors, each offering distinct advantages in terms of sensitivity and selectivity.
UV-Vis Detection: Based on the absorption of ultraviolet or visible light by the analyte. The pyridoindole ring system inherently possesses chromophores that allow for detection in the UV range. The specific wavelength for maximum absorbance would need to be determined for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-, but it is expected to be in the 254-350 nm range. While robust and cost-effective, UV-Vis detection may lack the sensitivity and selectivity required for trace analysis in complex samples.
Fluorescence Detection: Many pyridoindole derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. epdf.pubresearchgate.net The excitation and emission wavelengths would be specific to the 3-nitroso- derivative and would need to be optimized. This detection mode generally offers lower detection limits compared to UV-Vis.
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. nih.govfilab.frchromatographyonline.com The nitroso group can be electrochemically reduced, allowing for the detection of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- at very low concentrations. The applied potential is optimized to maximize the signal-to-noise ratio for the target analyte.
Below is a hypothetical comparison of HPLC detection modes for the analysis of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-.
| Parameter | UV-Vis Detection | Fluorescence Detection | Electrochemical Detection (ECD) |
| Principle | Absorbance of UV-Vis light | Emission of light after excitation | Measurement of current from redox reactions |
| Selectivity | Moderate | High | High |
| Sensitivity | ng-µg range | pg-ng range | fg-pg range |
| Typical Wavelength | 254 - 350 nm (Hypothetical) | Ex: ~320 nm, Em: ~400 nm (Hypothetical) | Applied Potential: -0.8 V (Hypothetical) |
| Advantages | Robust, widely available | High sensitivity and selectivity | Excellent sensitivity and selectivity |
| Limitations | Lower sensitivity, matrix interference | Not all compounds fluoresce | Requires electroactive analyte, sensitive to mobile phase changes |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. filab.frnih.govresearchgate.netmanufacturingchemist.com Given that 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- is expected to have low volatility and may be thermally labile, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. A common approach for compounds with hydroxyl and amine groups is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netsigmaaldrich.comnih.gov
A highly specific and sensitive detector for nitroso compounds is the Thermal Energy Analyzer (TEA). filab.frnih.govresearchgate.netnih.gov GC-TEA is a well-established method for the trace analysis of volatile N-nitroso compounds. filab.fr The TEA detector works by pyrolyzing the N-NO bond, which releases a nitric oxide (NO) radical. This radical then reacts with ozone to produce chemiluminescence, which is detected by a photomultiplier tube. This process provides high specificity for nitroso-containing compounds.
Illustrative GC-TEA Method Parameters for a Derivatized Nitroso Pyridoindole:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min) to 280 °C at 10 °C/min |
| Carrier Gas | Helium at 1 mL/min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| TEA Pyrolyzer Temp. | 550 °C |
| Detection Limit | Low pg range (Hypothetical) |
Mass Spectrometry (MS) for Trace Analysis and Structural Confirmation
Mass spectrometry is an indispensable tool for the trace analysis and unambiguous structural confirmation of nitroso pyridoindoles. Its high sensitivity and specificity, especially when coupled with a chromatographic separation technique, make it ideal for analyzing complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace levels of analytes in complex matrices. The initial separation by HPLC reduces matrix effects, and the subsequent mass spectrometric detection provides high selectivity and sensitivity. For 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-, electrospray ionization (ESI) in positive ion mode would likely be employed, targeting the protonated molecule [M+H]+.
In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M+H]+ of the target compound) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise. The fragmentation pattern of protonated nitrosamines often involves the characteristic loss of the NO radical (30 Da).
Hypothetical LC-MS/MS Parameters for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-:
| Parameter | Value |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | [M+H-NO]+ and other characteristic fragments |
| Limit of Quantification | Low ng/L to pg/L range (Hypothetical) |
Ion Trap and Orbitrap Mass Spectrometry for Adduct Characterization
High-resolution mass spectrometers, such as Ion Trap and Orbitrap analyzers, are crucial for the characterization of adducts formed between reactive metabolites of compounds like nitroso pyridoindoles and biological macromolecules such as DNA and proteins. These instruments provide accurate mass measurements, which are essential for determining the elemental composition of the adducts and confirming their identity.
Research on the related compound, 2-nitroso-9H-pyrido[2,3-b]indole, has demonstrated the utility of ion trap and Orbitrap MS in identifying adducts with albumin. Data-dependent scanning and targeted proteomics approaches can be employed to pinpoint the specific sites of adduction on proteins. The high mass accuracy of the Orbitrap analyzer allows for the confident identification of the elemental formula of the modified peptides or DNA bases.
Key Features of High-Resolution MS for Adduct Analysis:
| Feature | Ion Trap | Orbitrap |
| Mass Analyzer | Quadrupole Ion Trap | Orbitrap |
| Resolution | Moderate to High | Very High (>100,000) |
| Mass Accuracy | ~5-10 ppm | < 2 ppm |
| Key Application | MSn fragmentation for structural elucidation | Accurate mass measurement for formula determination |
| Adduct Characterization | Identification of fragmentation pathways of adducts | High-confidence identification of adduct elemental composition |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and neutral molecules. In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes are separated based on their charge-to-size ratio in a capillary filled with a buffer solution under the influence of an electric field. filab.fr For neutral compounds or to enhance the separation of closely related species, Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govresearchgate.netmanufacturingchemist.comnih.gov
In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govresearchgate.net The separation is then based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. This technique has been successfully applied to the separation of various nitrosamines. nih.gov Given the structural features of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-, MEKC would be a promising approach for its high-resolution separation from potential impurities and metabolites.
Illustrative MEKC Method Parameters for Nitroso Pyridoindoles:
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Applied Voltage | 20 kV |
| Detection | UV at 254 nm or Laser-Induced Fluorescence (LIF) for higher sensitivity |
| Separation Principle | Differential partitioning between aqueous buffer and SDS micelles |
Spectrophotometric and Fluorometric Methods for High-Sensitivity Detection
High-sensitivity detection methods are crucial for the trace analysis of chemical compounds. Spectrophotometry and fluorometry are two such techniques that offer the potential for detecting minute quantities of substances like nitroso pyridoindoles. However, it is important to underscore that the specific application of these methods to 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- has not been documented. The following discussion is, therefore, based on the general principles of these techniques and the known characteristics of related chemical structures.
The 9H-pyrido[2,3-b]indole (α-carboline) framework is a promising scaffold for the development of fluorescent probes. researchgate.netnih.gov Researchers have successfully designed and synthesized various derivatives of this parent structure, demonstrating their utility in sensing and imaging applications. researchgate.netnih.gov The inherent fluorescence of the pyridoindole core can be modulated by the introduction of different functional groups, leading to changes in emission intensity or wavelength upon interaction with a target analyte.
A hypothetical fluorescence probe based on the 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- structure would likely exhibit altered photophysical properties compared to the parent pyridoindole. The presence of the hydroxyl (-OH) and nitroso (-NO) groups would be expected to influence the electron density and intramolecular charge transfer (ICT) characteristics of the molecule, which are key determinants of its fluorescent behavior.
The development of such a probe would involve the synthesis of the target molecule and a comprehensive characterization of its photophysical properties, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. The following table outlines the key photophysical parameters that would need to be determined for a novel fluorescence probe based on a pyridoindole scaffold.
| Parameter | Description |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light (fluorescence). |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |
This table represents a general set of parameters for characterizing a fluorescent probe; specific values for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- are not available.
Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore. wikipedia.org This phenomenon can be harnessed for the development of "turn-off" fluorescent probes, where the fluorescence is diminished in the presence of a specific analyte. The nitroso group (-NO) is a well-known fluorescence quencher. researchgate.net Therefore, it is plausible that 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- would exhibit quenched fluorescence compared to its non-nitrosated precursor.
The primary mechanisms by which a nitroso group can quench fluorescence include:
Intersystem Crossing (ISC): The nitroso group can promote the transition of the excited fluorophore from the singlet excited state (S₁) to a non-emissive triplet state (T₁), thereby reducing fluorescence. rsc.org
Photoinduced Electron Transfer (PeT): The nitroso group is electron-withdrawing and can act as an electron acceptor. Upon excitation of the fluorophore, an electron can be transferred from the excited state of the pyridoindole scaffold to the nitroso group, leading to non-radiative decay and fluorescence quenching.
The efficiency of these quenching processes would depend on the specific electronic and structural properties of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- . A detailed investigation using time-resolved fluorescence spectroscopy and theoretical calculations would be necessary to elucidate the precise quenching mechanism.
The potential for fluorescence quenching in 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- could be exploited in the design of "turn-on" probes. For instance, if the nitroso group is chemically transformed into a non-quenching group in the presence of a specific analyte, a significant increase in fluorescence intensity would be observed. This would form the basis of a highly sensitive and selective detection method.
The following table summarizes the key types of fluorescence quenching mechanisms.
| Quenching Mechanism | Description |
| Static Quenching | Formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. |
| Dynamic (Collisional) Quenching | Deactivation of the excited fluorophore upon collision with a quencher molecule. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule. |
This table provides a general overview of quenching mechanisms; the specific mechanism for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- has not been experimentally determined.
Structure Activity Relationship Sar Studies of Nitroso Pyridoindole Analogs
Impact of Substituent Modifications on Molecular Reactivity
Substituent modifications on the α-carboline core are known to significantly influence the molecule's electronic properties, and consequently, its reactivity and biological activity. The introduction of a hydroxyl (-OH) group at the C-2 position and a nitroso (-NO) group at the C-3 position in the 9H-pyrido[2,3-b]indole framework imparts distinct electronic characteristics.
Studies on related heterocyclic systems have demonstrated that the introduction of electron-withdrawing groups can influence interactions with biological macromolecules. For instance, in other N-nitroso compounds, the presence of such groups affects their toxicological profiles, which are linked to their metabolic activation and subsequent reactivity. mdpi.com
To illustrate the impact of various substituents on the α-carboline scaffold, the following table summarizes findings from studies on related derivatives, providing a basis for predicting the effects on the target molecule.
| Substituent | Position | Observed Impact on Bioactivity/Reactivity | Reference Compound Class |
| Electron-Donating (e.g., -OCH3, -OH) | C-6 | Increased anticancer activity. at.ua | Pyrido[3,4-b]indoles |
| Electron-Withdrawing (e.g., -Cl, -F) | C-6 | Moderate inhibition of tumor growth. nih.gov | α-carbolines |
| Bulky Aromatic (e.g., -naphthyl) | C-1 | Enhanced antiproliferative activity. at.ua | Pyrido[3,4-b]indoles |
| Small Alkyl (e.g., -CH3) | C-4 | Moderate inhibition of tumor growth. nih.gov | α-carbolines |
| Benzyl (B1604629) group | N-9 | Crucial for maximal cytotoxic activity. nih.gov | α-carbolines |
Influence of Positional Isomerism on Interaction Profiles
The specific placement of the hydroxyl and nitroso groups at the C-2 and C-3 positions, respectively, is critical in defining the molecule's three-dimensional shape and the spatial arrangement of its hydrogen bond donors and acceptors. This, in turn, dictates its potential interaction profiles with biological targets.
The juxtaposition of the C-2 hydroxyl (a hydrogen bond donor and acceptor) and the C-3 nitroso group (a potential hydrogen bond acceptor) creates a specific pharmacophoric pattern on the pyridine (B92270) ring of the α-carboline scaffold. This arrangement could facilitate bidentate interactions with protein active sites, where the molecule can simultaneously form hydrogen bonds with amino acid residues.
The isomer, where the nitroso group is at a different position, for instance, would present a completely different interaction profile. For example, a nitroso group at C-4 or C-5 would alter the steric and electronic environment around the pyridine nitrogen, potentially affecting its ability to act as a hydrogen bond acceptor. Studies on nitro-substituted indoles have shown that the position of the nitro group (an electron-withdrawing group similar to nitroso) significantly impacts mutagenic activity, highlighting the importance of positional isomerism. nih.gov
The following table outlines the potential influence of positional isomerism of the nitroso group on the interaction profile of a hypothetical 2-hydroxy-pyrido[2,3-b]indole.
| Nitroso Group Position | Potential Impact on Interaction Profile |
| C-3 | Creates a vicinal hydrogen bond donor/acceptor site with the C-2 hydroxyl group, potentially enabling specific bidentate interactions. |
| C-4 | Alters the steric hindrance and electronic environment near the pyridine nitrogen (N-1), which could modulate interactions with targets recognizing this region. |
| C-5 | Places the electrophilic nitroso group in the indole (B1671886) portion of the molecule, potentially leading to different metabolic pathways and target interactions. |
| C-6 | The electronic withdrawing effect would be transmitted through the benzene (B151609) ring, influencing the overall electron distribution and potential for π-π stacking interactions. |
Rational Design Principles for Modulating Specific Molecular Interactions
Rational design of analogs of 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- would aim to fine-tune its properties for enhanced potency and selectivity towards a specific biological target. europa.eunih.gov This involves a systematic modification of the lead structure based on an understanding of its SAR.
One key design principle would be to explore the replacement of the nitroso group with other electron-withdrawing bioisosteres, such as a cyano (-CN) or a trifluoromethyl (-CF3) group. This would help to determine if the electron-withdrawing nature of the substituent at C-3 is the primary driver of activity, or if the specific chemical properties of the nitroso group are essential.
Another strategy would involve modifications of the hydroxyl group at C-2. Esterification or etherification of the hydroxyl group would eliminate its hydrogen bond donating ability, which could clarify the importance of this interaction for biological activity. Furthermore, introducing substituents on the indole nitrogen (N-9) has been shown to be a critical determinant of activity in other α-carboline derivatives. nih.gov For instance, the addition of a substituted benzyl group at N-9 has been shown to be crucial for the cytotoxic activity of some α-carbolines. nih.gov
The following table summarizes some rational design principles for modulating the molecular interactions of the target compound.
| Design Principle | Specific Modification | Anticipated Effect on Molecular Interactions |
| Bioisosteric Replacement | Replace C-3 nitroso with cyano or trifluoromethyl | Modulate the strength of electron withdrawal and steric bulk at C-3, potentially altering target binding affinity. |
| Functional Group Masking | Convert C-2 hydroxyl to a methoxy (B1213986) or acetoxy group | Eliminate hydrogen bond donating capability, probing the importance of this interaction for target engagement. |
| Scaffold Derivatization | Introduce substituted benzyl groups at N-9 | Modulate lipophilicity and introduce new steric and electronic features to explore additional binding pockets. |
| Ring System Modification | Isosteric replacement of the pyridine ring with a pyrimidine (B1678525) or pyrazine | Alter the hydrogen bonding pattern and overall geometry of the heterocyclic system. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For nitroso pyridoindole analogs, a QSAR model could provide valuable mechanistic insights into their mode of action.
A QSAR study on N-nitroso compounds has indicated that their acute oral toxicity is primarily dependent on factors such as polarizability, ionization potential, and the presence of C-O bonds. mdpi.com This suggests that a QSAR model for 9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso- analogs should include descriptors that capture these electronic and structural features.
The development of a robust QSAR model would involve the synthesis of a library of analogs with systematic variations in their physicochemical properties. The biological activity of these compounds would then be determined in a relevant assay. Subsequently, a range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters, would be calculated for each analog. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to derive a predictive QSAR equation.
A hypothetical QSAR model for a series of 3-nitroso-pyrido[2,3-b]indole analogs might take the following form:
Biological Activity = c0 + c1(LogP) + c2(HOMO) + c3*(Dipole Moment) + ...
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
